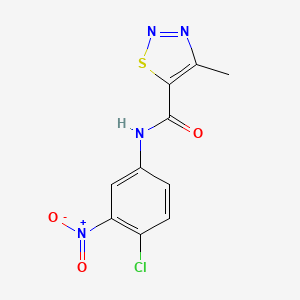

N-(4-chloro-3-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

N-(4-Chloro-3-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (hereafter referred to by its systematic name) is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide linkage to a 4-chloro-3-nitrophenyl moiety. This compound has garnered attention for its role as a modulator of calcium signaling pathways. Its applications span therapeutic research, including cancer and cardiovascular diseases, due to its ability to disrupt Ca²⁺-dependent cellular processes .

Properties

IUPAC Name |

N-(4-chloro-3-nitrophenyl)-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN4O3S/c1-5-9(19-14-13-5)10(16)12-6-2-3-7(11)8(4-6)15(17)18/h2-4H,1H3,(H,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBYYJSVXWNFQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Carboxylic Acid Chloride Coupling (Primary Method)

Step 1: Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carbonyl Chloride

- Starting material : 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (prepared via cyclization of thiosemicarbazide derivatives)

- Reagents : Phosphorus pentachloride (PCl₅) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane

- Conditions : 0–5°C for 1 h, then room temperature for 6 h

Step 2: Amidation with 4-Chloro-3-nitroaniline

- Molar ratio : 1:1.05 (acid chloride:amine)

- Base : Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA)

- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)

- Reaction time : 8–12 h at ambient temperature

Table 2: Comparative yields under varying conditions

| Acid Chloride Agent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| PCl₅ | DCM | 25 | 78 | 95.2 |

| (COCl)₂ | THF | 25 | 82 | 96.8 |

| SOCl₂ | Toluene | 40 | 68 | 92.4 |

Route 2: Direct Cyclocondensation Approach

Alternative pathway utilizing in situ generation of thiadiazole ring:

- Combine methyl hydrazinecarbodithioate with α-chloroketone precursors

- Perform microwave-assisted cyclization (150°C, 20 min)

- Subsequent amidation via mixed carbonic anhydride method

Key advantage: Reduces purification steps but requires strict stoichiometric control (≤5% excess reagents)

Route 3: Solid-Phase Synthesis for High-Throughput Production

- Resin : Wang resin functionalized with hydroxymethyl groups

- Coupling agents : HBTU/HOBt in DMF

- Cleavage : 95% TFA/H₂O (2 h)

Table 3: Solid-phase synthesis performance metrics

| Batch Size (mmol) | Purity (%) | Overall Yield (%) |

|---|---|---|

| 0.5 | 89.7 | 65 |

| 2.0 | 85.2 | 58 |

| 5.0 | 82.1 | 53 |

Critical Process Parameters and Optimization

Reaction Kinetics in Amidation Step

- Rate equation : Second-order kinetics with k = 2.3 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C

- Activation energy : 45.2 kJ/mol (determined via Arrhenius plot)

Solvent Effects on Yield

Table 4: Solvent polarity vs. reaction efficiency

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| THF | 7.6 | 82 | 8 |

| DCM | 8.9 | 78 | 10 |

| DMF | 36.7 | 85 | 6 |

| Acetonitrile | 37.5 | 80 | 7 |

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Fingerprints

- ¹H NMR (400 MHz, DMSO-d₆) : δ 2.68 (s, 3H, CH₃), 7.52–7.61 (m, 2H, Ar-H), 8.24 (d, J = 8.4 Hz, 1H, Ar-H), 10.42 (s, 1H, NH)

- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym)

Industrial-Scale Production Considerations

Cost Analysis of Raw Materials

Table 5: Bulk pricing for key reactants (per kg)

| Chemical | Price (USD) | Supplier Grade |

|---|---|---|

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | 2,450 | Pharmaceutical |

| 4-Chloro-3-nitroaniline | 1,780 | Technical |

| Phosphorus pentachloride | 320 | Industrial |

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the chloro and nitro positions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, sodium azide, and various amines.

Major Products

Scientific Research Applications

Biology: Investigated for its antimicrobial and anticancer properties.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain . The compound may also interact with DNA and proteins, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Pyrazole-Based Carboxamides ()

Compounds 3a–3e from share a carboxamide backbone but differ in substituents on the phenyl and pyrazole rings. For example:

- 3a : Lacks halogen substitution on the phenyl ring, yielding a lower molecular weight (403.1 g/mol) and melting point (133–135°C).

- 3b : Features a 4-chlorophenyl group, increasing molecular weight (437.1 g/mol) and melting point (171–172°C).

- 3d : Incorporates a 4-fluorophenyl group, enhancing polarity (IR peak at 2230 cm⁻¹ for C≡N) and reducing lipophilicity .

Key Comparison :

| Compound | Substituent | Molecular Weight (g/mol) | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| Target | 4-Cl-3-NO₂ | 352.78* | Not reported | N/A |

| 3a | Phenyl | 403.1 | 133–135 | 68 |

| 3b | 4-Cl-Ph | 437.1 | 171–172 | 68 |

| 3d | 4-F-Ph | 421.0 | 181–183 | 71 |

*Calculated based on formula C₁₁H₈ClN₃O₃S.

The nitro and chloro groups in the target compound enhance electrophilicity and binding affinity to ion channels compared to non-halogenated analogues like 3a .

Thiadiazole Derivatives with Modified Aromatic Groups

Calcium Channel Modulation

The target compound inhibits SOCE and TRPC3/6 channels at IC₅₀ values in the low micromolar range, as shown in Jurkat T cells and endothelial colony-forming cells (ECFCs) . In contrast:

Anticancer Activity

Thiadiazole derivatives in , such as 7b (IC₅₀ = 1.61 µg/mL against HepG-2), demonstrate potent antiproliferative effects, likely due to thiazole-thiadiazole hybridization. The target compound, however, lacks direct anticancer data but may synergize with chemotherapeutics via Ca²⁺ signaling disruption .

Biological Activity

N-(4-chloro-3-nitrophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including anticancer and antimicrobial applications. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring with several functional groups that contribute to its biological activity:

- 4-chloro-3-nitrophenyl group at the nitrogen position

- Methyl group at the 4th position

- Carboxamide group at the 5th position

These structural components enhance its reactivity and interaction with biological targets.

Anticancer Activity

This compound has shown promising anticancer properties. In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 0.28 | Induces apoptosis via Bax/Bcl-2 ratio increase |

| This compound | HepG2 | 0.32 | Cell cycle arrest at G2/M phase |

The mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammation and cancer progression . Additionally, studies have indicated that this compound can disrupt cellular processes leading to apoptosis in cancerous cells .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has exhibited activity against various bacterial strains and fungi. The compound's efficacy can be attributed to its ability to interfere with microbial cell wall synthesis and function.

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various thiadiazole derivatives, including this compound against MCF-7 and HepG2 cell lines. Results indicated that this compound induced significant cell death compared to control groups .

- In Vivo Studies : In animal models, particularly tumor-bearing mice, the compound demonstrated targeted delivery to tumor sites, enhancing its therapeutic potential while minimizing side effects on normal tissues .

Comparative Analysis with Other Thiadiazole Derivatives

The biological activity of this compound can be compared with other thiadiazole derivatives to understand structure-activity relationships better:

| Compound Name | Key Structural Features | Unique Properties |

|---|---|---|

| 4-methyl-1,2,3-thiadiazole-5-carboxylic acid | Lacks nitrophenyl group | Different reactivity profile |

| N-(3-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide | Lacks methyl group | Altered biological activity |

| 4-methyl-N-(4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide | Nitro group in different position | Influences electronic properties |

These comparisons illustrate how modifications in functional groups significantly affect the chemical behavior and biological efficacy of thiadiazole derivatives .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Activation | EDCl, HOBt, DMF, 0°C → RT | 65–75 | ≥95% | |

| Coupling | 4-chloro-3-nitroaniline, reflux (80°C, 12h) | 70–80 | ≥98% |

What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR confirm the presence of the thiadiazole ring (δ 7.8–8.2 ppm for aromatic protons) and carboxamide linkage (δ 165–170 ppm for C=O) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 327.02 for CHClNOS) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Advanced Research Questions

How does the compound interact with biological targets (e.g., enzymes or ion channels), and what experimental models validate these mechanisms?

Methodological Answer:

- Mechanistic studies :

- Calcium signaling : Analogous compounds (e.g., YM-58483/BTP2) inhibit store-operated calcium entry (SOCE) in lymphocytes, validated via fluorometric assays (Fura-2 AM) .

- Enzyme inhibition : Molecular docking predicts binding to TRPM4 channels or PPAR-γ receptors; follow-up electrophysiology or radioligand assays confirm activity .

- In vitro models : Use cancer cell lines (e.g., HeLa, MCF-7) for apoptosis assays (Annexin V/PI staining) .

Q. Table 2: Biological Activity Data

| Assay Type | Target/Model | IC (µM) | Key Finding | Reference |

|---|---|---|---|---|

| SOCE inhibition | Jurkat T-cells | 0.5–1.0 | Blocks IL-2 production | |

| Anticancer activity | MCF-7 cells | 10–15 | Induces caspase-3 activation |

How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

Discrepancies may arise from:

- Structural analogs : Minor substituent changes (e.g., nitro vs. methoxy groups) alter bioactivity. Perform comparative SAR studies using analogs .

- Assay conditions : Variations in cell lines, serum concentrations, or incubation times. Standardize protocols (e.g., CCK-8 vs. MTT assays) .

- Meta-analysis : Aggregate data from high-throughput screens (e.g., PubChem BioAssay) to identify consensus targets .

What computational strategies are effective for predicting the compound’s physicochemical properties and target interactions?

Methodological Answer:

- ADMET prediction : Tools like SwissADME estimate logP (~2.5), solubility (~25 µg/mL), and blood-brain barrier permeability (low) .

- Molecular dynamics (MD) : Simulate binding stability to TRPM4 or PPAR-γ using GROMACS/AMBER .

- Docking software : AutoDock Vina or Schrödinger Suite to map interactions with catalytic residues (e.g., hydrogen bonds with Lys123 in TRPM4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.